GP 11

説明

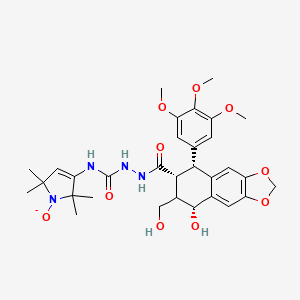

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

87435-55-0 |

|---|---|

分子式 |

C31H39N4O10- |

分子量 |

627.7 g/mol |

IUPAC名 |

1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea |

InChI |

InChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1 |

InChIキー |

ZDNKVESNZAJGCN-XZIDKQEJSA-N |

SMILES |

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |

異性体SMILES |

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C3[C@@H](C2CO)O)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C |

正規SMILES |

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |

同義語 |

GP 11 GP-11 N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide |

製品の起源 |

United States |

Foundational & Exploratory

The Multifaceted Functions of Gp11 Proteins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The designation "Gp11" refers to distinct proteins across different biological contexts, each with unique and significant functions. This technical guide provides an in-depth analysis of two prominent Gp11 proteins: a bacteriophage-derived protein that acts as a potent inhibitor of Staphylococcus aureus cell division, and the Kinetoplastid Membrane Protein-11 (KMP-11) of Trypanosoma cruzi, the etiological agent of Chagas disease. This document details their respective mechanisms of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of their functional pathways. This comparative guide is intended to serve as a comprehensive resource for researchers in antimicrobial and antiparasitic drug development and diagnostics.

Section 1: Bacteriophage ΦNM1 Gp11: A Novel Antibacterial Agent

The Gp11 protein from the Staphylococcus aureus phage ΦNM1 is a small membrane protein that has been identified as a potent inhibitor of bacterial cell growth and division.[1] Its mechanism of action involves the simultaneous targeting of two essential host proteins, representing a sophisticated evolutionary strategy by the phage to control its host's cellular machinery.[2]

Core Function and Mechanism of Action

Gp11 exerts its antibacterial effect by disrupting peptidoglycan (PG) synthesis and cell division. This is achieved through direct interaction with two key S. aureus proteins: MurG and DivIC.[1][2][3]

-

Interaction with MurG: Gp11 binds to MurG, a crucial glycosyltransferase in the PG synthesis pathway. This interaction inhibits the activity of MurG, leading to a reduction in the production of Lipid II, the final precursor molecule for peptidoglycan assembly.[2][3][4]

-

Interaction with DivIC: Gp11 also interacts with DivIC, a protein essential for the assembly of the cell division machinery at the septum. This interaction disrupts the recruitment of another critical division protein, FtsW, to the septal site.[2][3]

The dual-pronged attack on both cell wall synthesis and division machinery leads to significant morphological defects in S. aureus, including septal defects and increased cell volume, ultimately arresting bacterial growth.[5]

Quantitative Data on Gp11 Activity

The functional impact of Gp11 expression in S. aureus has been quantified through various assays. The following tables summarize key findings from published studies.

| Parameter Measured | Condition | Result | Reference |

| Cell Growth | Overexpression of Gp11 | Significant inhibition of S. aureus growth | [5] |

| Cell Volume | Gp11 Expression (2h) | Increased cell volume compared to control | [5][6] |

| Septal Defects | Gp11 Expression (2h) | Significantly higher percentage of cells with abnormal septa | [5][7] |

| Lipid II Production | Gp11 Overexpression | Reduced levels of cellular Lipid II | [4] |

| CRISPRi Hypersensitivity | Gp11 Expression + murG knockdown | Increased sensitivity (impaired growth) | [4][6] |

| CRISPRi Hypersensitivity | Gp11 Expression + divIC knockdown | Increased sensitivity (impaired growth) | [4][6] |

Key Experimental Protocols

The function of Gp11 was elucidated through several key experimental methodologies, the principles of which are outlined below.

This system is used to identify and confirm protein-protein interactions in vivo.

-

Principle: The gene for Gp11 and a library of potential interaction partners from S. aureus are cloned into two separate vectors, each encoding a fragment of adenylate cyclase from E. coli. If Gp11 and a target protein interact, the two fragments of adenylate cyclase are brought into proximity, reconstituting its enzymatic activity. This leads to cAMP production, which in turn activates a reporter gene (e.g., lacZ), causing a color change on indicator plates.

-

Methodology: A BACTH library containing 345 essential genes from S. aureus was screened for interaction with Gp11.[1] Plasmids were co-transformed into an E. coli BTH101 reporter strain.[6] Positive interactions were identified by the color of colonies on MacConkey agar plates.[6] The known interaction between Gp104 and DnaI was used as a positive control.[4][6]

This technique is used to confirm the physiological relevance of the interactions identified by the BACTH system.

-

Principle: A catalytically inactive Cas9 (dCas9) is used in conjunction with a single guide RNA (sgRNA) to bind to the promoter or coding region of a target gene, blocking its transcription and thus "knocking down" its expression. If Gp11's inhibitory effect is enhanced when its target protein's expression is reduced, it confirms that the interaction is meaningful in a cellular context.

-

Methodology: An S. aureus strain with an inducible dCas9 integrated into its genome is used.[8] A plasmid expressing an sgRNA targeting either murG or divIC is introduced, along with a separate plasmid for the overexpression of Gp11. Bacterial growth is monitored in a 96-well plate format after inducing both dCas9 and Gp11 expression.[4] A significant growth defect in the presence of both Gp11 and the specific sgRNA, compared to controls, indicates a functional interaction.[4][6]

Microscopy is used to visualize the effects of Gp11 on cell structure and to determine the subcellular localization of the involved proteins.

-

Principle: Fluorescent dyes that bind to specific cellular components (e.g., cell membrane, cell wall) are used to visualize cell morphology. Proteins of interest can be genetically fused to fluorescent proteins (e.g., GFP) to track their location within the cell.

-

Methodology: To observe cell morphology, S. aureus cells expressing Gp11 are stained with a membrane dye like Nile Red.[4][5][6] To study protein localization, Gp11 is fused to GFP and expressed in S. aureus. The localization of MurG and other division proteins (e.g., FtsW) is monitored in the presence of Gp11 by co-expressing a GFP-tagged version of the host protein with Gp11.[4] Images are captured using a fluorescence microscope and analyzed to determine changes in cell volume or the mislocalization of proteins.[4][5]

Signaling and Interaction Pathways

The following diagrams illustrate the mechanism of Gp11 action and the workflow for identifying its targets.

Section 2: Kinetoplastid Membrane Protein-11 (KMP-11): A Cytoskeletal and Immunomodulatory Protein

KMP-11 is a highly conserved, 11-kDa protein found in a wide range of trypanosomatid parasites, including Trypanosoma cruzi and Leishmania species.[4] Initially identified as a membrane-associated protein, further studies have revealed its crucial roles in cytoskeletal function, cell division, and as a potent immunogen during infection.[4][9]

Core Function and Cellular Localization

In Trypanosoma cruzi, KMP-11 is primarily associated with the parasite's cytoskeleton.[4][10] Its expression is regulated at the translational level.[4][10]

-

Cytoskeletal Association: Immunoelectron microscopy studies have shown that KMP-11 is present in the cytoskeleton structure of T. cruzi.[4][10] In the related parasite T. brucei, it has a more defined localization to the flagellum and the basal body, structures critical for motility and cell cycle progression.[9]

-

Role in Cell Division: Silencing of KMP-11 expression via RNA interference (RNAi) in T. brucei results in severe defects in cytokinesis.[9] Specifically, it inhibits the segregation of the basal body, leading to the formation of multinucleated cells and ultimately blocking cell division.[9] This indicates a critical role for KMP-11 in coordinating the cell cycle.

Immunogenicity and Diagnostic/Therapeutic Potential

KMP-11 is a strong immunogen during T. cruzi infection, eliciting a robust humoral (antibody) response in human patients.[2] This property makes it a candidate for both diagnostic tests and vaccine development.

-

Diagnostic Antigen: The full KMP-11 protein is highly recognized by sera from patients with both Chagas disease and leishmaniasis, limiting its specificity for differential diagnosis.[2] However, studies have identified a specific linear epitope in the carboxyl-terminal region of the T. cruzi KMP-11 that is recognized with high sensitivity and specificity by sera from Chagas disease patients only.[2]

-

Vaccine Candidate: DNA vaccines incorporating the T. cruzi KMP-11 gene have been shown to elicit both humoral and cytotoxic T-lymphocyte (CTL) responses in mice.[11] Fusing KMP-11 to heat shock protein 70 (HSP70) in a DNA vaccine construct enhanced this immune response and provided protection against a lethal challenge with T. cruzi.[11]

Quantitative Data on KMP-11

The following table summarizes quantitative findings related to the diagnostic potential of a KMP-11 derived peptide for Chagas disease.

| Parameter | Assay | Patient Cohort | Result | Reference |

| Sensitivity | ELISA (Peptide 12642) | Chagasic Patients | High (Recognized by all chagasic sera) | [2] |

| Specificity | ELISA (Peptide 12642) | Leishmaniasis Patients | High (No recognition by leishmaniasis sera) | [2] |

| Antibody Response | DNA Vaccine (pCMV4.11.70) | Immunized Mice | Induction of specific anti-KMP11 IgG antibodies | [11] |

Note: Specific percentage values for sensitivity and specificity of the KMP-11 peptide ELISA were not provided in the source material, but were described as "high."

Key Experimental Protocols

The functions and characteristics of KMP-11 have been investigated using the following experimental approaches.

This technique is used to determine the precise subcellular localization of a protein.

-

Principle: Primary antibodies specific to the target protein (KMP-11) are applied to thinly sectioned parasite cells. A secondary antibody conjugated to electron-dense particles (like gold) is then used to bind to the primary antibody. When viewed under a transmission electron microscope, the gold particles appear as black dots, revealing the location of the target protein.

-

Methodology: T. cruzi or other trypanosomatid cells are fixed, embedded in resin, and sectioned. The sections are incubated with a monoclonal or polyclonal antibody against KMP-11, followed by incubation with a gold-conjugated secondary antibody. The grids are then stained and observed with a transmission electron microscope to identify the subcellular structures associated with the gold particles.[5][10]

RNAi is used to silence the expression of a specific gene to study its function.

-

Principle: A construct expressing a double-stranded RNA (dsRNA) molecule corresponding to a segment of the KMP-11 gene is introduced into the parasite. The cell's machinery processes this dsRNA into small interfering RNAs (siRNAs), which lead to the degradation of the endogenous KMP-11 mRNA. The resulting "knockdown" phenotype reveals the protein's function.

-

Methodology: A tetracycline-inducible system is often used in T. brucei (which has a functional RNAi pathway, unlike T. cruzi). A cell line is created containing the KMP-11 RNAi construct. The addition of tetracycline induces the expression of the dsRNA. The level of KMP-11 mRNA is monitored by Northern blotting, and the effects on cell growth, morphology, and DNA content are assessed over time using cell counting and flow cytometry.[9]

ELISA is used to detect and quantify antibodies against a specific antigen in patient sera.

-

Principle: A recombinant protein or synthetic peptide (e.g., from KMP-11) is coated onto the wells of a microtiter plate. Patient serum is added, and if antibodies specific to the antigen are present, they will bind. A secondary antibody that recognizes human IgG and is conjugated to an enzyme is then added. Finally, a substrate for the enzyme is added, which produces a measurable color change proportional to the amount of specific antibody in the serum.

-

Methodology: Recombinant KMP-11 protein or synthetic peptides are used to coat 96-well plates.[2] Serum samples from chagasic patients, leishmaniasis patients, and healthy controls are diluted and incubated in the wells. After washing, an enzyme-conjugated anti-human IgG is added. Following another wash, the substrate is added, and the optical density is measured with a spectrophotometer.[2][11]

Cellular and Immune Pathways

The diagrams below depict the cellular location and role of KMP-11 and its application in immunodetection.

Conclusion

The term Gp11 describes functionally diverse proteins that are of significant interest to the fields of bacteriology and parasitology. The bacteriophage Gp11 protein, with its dual-target inhibition of S. aureus cell wall synthesis and division, presents a compelling model for the development of novel antibacterial agents. Its mechanism highlights a sophisticated phage-host interaction that could be exploited for therapeutic purposes. Concurrently, the T. cruzi KMP-11 protein serves as a critical structural component essential for parasite proliferation and stands out as a highly immunogenic molecule. Its specific epitopes hold promise for the development of more sensitive and specific diagnostic tools for Chagas disease, and its potential as a vaccine component warrants further investigation. This guide provides a foundational understanding of these two distinct Gp11 proteins, offering valuable insights for researchers and developers aiming to address critical challenges in infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Mapping of the antigenic determinants of the T. cruzi kinetoplastid membrane protein-11. Identification of a linear epitope specifically recognized by human Chagasic sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid diagnostic tests and ELISA for diagnosing chronic Chagas disease: Systematic revision and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Cellular location of KMP-11 protein in Trypanosoma rangeli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KMP-11, a Basal Body and Flagellar Protein, Is Required for Cell Division in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular characterization of KMP11 from Trypanosoma cruzi: a cytoskeleton-associated protein regulated at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Immunization with Trypanosoma cruzi HSP70 Fused to the KMP11 Protein Elicits a Cytotoxic and Humoral Immune Response against the Antigen and Leads to Protection - PMC [pmc.ncbi.nlm.nih.gov]

Gp11 Protein of Staphylococcal Phage ΦNM1: A Technical Guide to its Mechanism of Action in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant Staphylococcus aureus necessitates the exploration of novel therapeutic avenues. Bacteriophage-derived proteins represent a promising source of targeted antibacterial agents. This technical guide provides an in-depth analysis of the mechanism of action of Gp11, a small membrane protein encoded by the S. aureus phage ΦNM1. Gp11 has been identified as a potent inhibitor of S. aureus cell division. This document details the molecular interactions and cellular consequences of Gp11 expression, summarizes key quantitative findings, provides detailed experimental protocols for studying this system, and presents visual representations of the protein's functional pathways and experimental workflows.

Core Mechanism of Action

Gp11 is a phage-derived protein that effectively halts the proliferation of Staphylococcus aureus by disrupting the synthesis of peptidoglycan (PG), a critical component of the bacterial cell wall.[1][2][3][4] The protein executes a dual-pronged attack on two essential host proteins: MurG and DivIC.[1][2][3][4]

-

Interaction with MurG: Gp11 directly interacts with MurG, a crucial enzyme in the PG biosynthesis pathway. This interaction inhibits the production of Lipid II, the final precursor molecule for PG synthesis.[1][2][3][4] The reduction in Lipid II availability starves the cell of the necessary building blocks for cell wall construction.

-

Interaction with DivIC: Concurrently, Gp11 interacts with DivIC, a key protein in the cell division machinery (divisome).[1][2][3][4] This interaction disrupts the recruitment of another essential divisome protein, FtsW, to the site of cell division (the septum).[1][2][3]

The synergistic effect of these two interactions is a catastrophic failure in cell wall synthesis and cell division, ultimately leading to cell growth arrest.[2][3]

Signaling and Interaction Pathway

The following diagram illustrates the molecular interactions and downstream effects of Gp11 expression in S. aureus.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Gp11's effects on S. aureus.

| Table 1: Morphological Changes Induced by Gp11 Overexpression | |

| Parameter | Observation |

| Cell Morphology | Altered cell shape with septal defects.[5] |

| Cell Volume | Increased cell volume after 2 hours of Gp11 induction.[5] |

| Septal Defects | Significant increase in the percentage of cells with multiple or abnormal septa.[5] |

| Table 2: Impact of Gp11 on Peptidoglycan Synthesis | |

| Parameter | Observation |

| Lipid II Production | Overexpression of Gp11 leads to a reduction in Lipid II levels.[2][3] |

| Lipid II Production (ΦNM1Δgp11 infection) | Infection with a Gp11-deleted phage results in a significant increase in Lipid II production compared to the wild-type phage.[1][2][3] |

| HADA Staining | Gp11 expression causes a more diffuse fluorescent signal of the cell wall marker HADA, indicating altered PG synthesis.[4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Gp11.

Bacterial Two-Hybrid (BTH) Assay for Protein-Protein Interactions

This protocol is used to identify interactions between Gp11 and essential proteins in S. aureus.

Workflow Diagram:

Methodology:

-

Vector Construction:

-

The coding sequence of gp11 is cloned into the "bait" plasmid (e.g., pKT25).

-

A library of 345 essential genes from S. aureus is cloned into the "prey" plasmid (e.g., pUT18C).

-

-

Transformation:

-

The bait plasmid is transformed into competent E. coli BTH101 cells.

-

The prey library plasmids are then transformed into the BTH101 cells already containing the bait plasmid.

-

-

Screening:

-

The transformed cells are plated on MacConkey agar supplemented with appropriate antibiotics.

-

Plates are incubated at 30°C for 24-48 hours.

-

Positive interactions are identified by the appearance of red colonies, indicating the reconstitution of adenylate cyclase activity and subsequent fermentation of maltose.

-

-

Quantification (β-galactosidase Assay):

-

Liquid cultures of the positive (red) colonies are grown.

-

Cells are permeabilized, and the β-galactosidase activity is measured using o-nitrophenol-β-galactoside (ONPG) as a substrate. The rate of ONPG hydrolysis is proportional to the strength of the protein-protein interaction.

-

CRISPRi Hypersensitivity Assay

This protocol is used to confirm the functional dependence of Gp11-mediated growth defects on its target proteins (MurG and DivIC).

Methodology:

-

Strain Construction:

-

S. aureus strains are engineered to express a nuclease-dead Cas9 (dCas9) under an inducible promoter.

-

Single guide RNAs (sgRNAs) targeting murG and divIC are introduced on separate plasmids.

-

-

Gp11 Expression:

-

The gp11 gene is introduced into these CRISPRi strains on a compatible plasmid, also under an inducible promoter.

-

-

Hypersensitivity Testing:

-

Cultures are grown with and without the inducer for dCas9/sgRNA expression (to knockdown the target gene) and with and without the inducer for Gp11 expression.

-

Cell growth is monitored by measuring the optical density (OD600) over time.

-

A significant growth defect in the presence of both Gp11 expression and target gene knockdown, compared to either alone, confirms a functional link.

-

Lipid II Production Analysis

This protocol is used to quantify the effect of Gp11 on the production of the peptidoglycan precursor, Lipid II.

Methodology:

-

Sample Preparation:

-

S. aureus cultures (e.g., RN4220) containing the Gp11 expression vector or an empty vector control are grown to mid-log phase.

-

Gp11 expression is induced for a defined period (e.g., 2 hours).

-

For phage infection experiments, S. aureus is infected with either the wild-type ΦNM1 phage or the ΦNM1Δgp11 mutant.

-

-

Lipid II Labeling and Extraction:

-

The terminal D-Ala residue of the Lipid II stem peptide is labeled using a biotin-D-lysine (BDL) probe in a reaction catalyzed by the penicillin-binding protein PBP4.

-

Cell membranes are harvested, and lipids are extracted.

-

-

Detection via Western Blot:

-

The extracted lipids are separated by SDS-PAGE.

-

The separated lipids are transferred to a nitrocellulose membrane.

-

Biotin-labeled Lipid II is detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) followed by chemiluminescence detection.

-

The intensity of the bands corresponding to Lipid II is quantified to compare levels between different conditions.

-

Conclusion and Future Directions

The phage protein Gp11 presents a compelling case for a novel antibacterial agent. Its ability to simultaneously disrupt two essential and distinct cellular processes in S. aureus—peptidoglycan synthesis and cell division—suggests a robust mechanism that may be less prone to the development of resistance. The targeted nature of its interactions with MurG and DivIC provides a clear roadmap for the development of peptidomimetics or small molecules that replicate its inhibitory function. Further research should focus on the high-resolution structural determination of Gp11 in complex with its target proteins to facilitate structure-based drug design. Additionally, exploring the delivery mechanisms for Gp11 or its derivatives into S. aureus will be critical for its translation into a viable therapeutic.

References

A Technical Guide to Bacteriophage Gp11: Unraveling the Dual Identity of a Key Viral Protein

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "Gp11" in bacteriophage biology refers to at least two distinct and functionally unrelated proteins: a structural component of the bacteriophage T4 tail baseplate and a regulatory protein from the staphylococcal phage ΦNM1 that inhibits host cell division. This guide provides an in-depth technical overview of the discovery, characterization, and experimental methodologies associated with both of these vital phage proteins.

Bacteriophage T4 Gp11: A Linchpin in the Viral Infection Machinery

The Gp11 protein of bacteriophage T4 is an essential component of the phage's tail baseplate, playing a critical role in the attachment of the short tail fibers and the subsequent irreversible adsorption of the virus to the host cell.[1]

Discovery and Characterization

Bacteriophage T4 Gp11 was identified as a key structural protein through genetic and biochemical studies of T4 tail assembly. It is a homotrimeric protein, with each monomer consisting of approximately 218 amino acids.[2] The protein is characterized by a significant proportion of both alpha-helical (not less than 20%) and beta-sheet (about 30%) secondary structures, classifying it as an alpha/beta structural protein.[1] The formation of the functional trimer is a prerequisite for its role in the baseplate assembly.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Oligomeric State | Homotrimer | [1] |

| Secondary Structure | ≥20% α-helix, ~30% β-sheet | [1] |

| Gp10:Gp11 Stoichiometry | 3:3 | [2] |

Mechanism of Action

Gp11 functions as an adaptor protein, connecting the short tail fibers (composed of Gp12) to the baseplate hub (involving Gp10). The association of Gp10 and Gp11 is a crucial initial step in the assembly of the baseplate wedges.[2] This interaction ensures the correct positioning of the short tail fibers, which are the final components to bind to the host cell surface, leading to the irreversible attachment and subsequent injection of the phage genome. In the star-shaped conformation of the baseplate, which is adopted upon host cell binding, Gp11 dissociates from the short tail fibers and has been observed to bind to the long tail fibers.[3]

Experimental Protocols

A common method for obtaining Gp11 for in vitro studies involves the expression of a recombinant version in Escherichia coli.

Protocol:

-

Vector Construction: The gene encoding Gp11 is cloned into a suitable expression vector, such as a pET vector, often with an N-terminal His-tag to facilitate purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed by sonication or high-pressure homogenization.

-

Purification: The soluble fraction is clarified by centrifugation and the His-tagged Gp11 is purified using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin. The protein is eluted with a high concentration of imidazole.

-

Further Purification: For higher purity, the eluted protein can be further purified by chromatography on hydroxyapatite.[1] Gel filtration chromatography can also be used to isolate the trimeric form of Gp11.[1]

This assay is used to confirm the biological activity of the purified recombinant Gp11.

Protocol:

-

Preparation of Gp11-deficient phage particles: Phage particles lacking Gp11 are produced by infecting a non-suppressing E. coli strain with a T4 phage mutant carrying an amber mutation in gene 11.

-

Complementation Reaction: The purified recombinant Gp11 is incubated with the Gp11-deficient phage particles in a suitable buffer.

-

Assessment of Infectivity: The mixture is then plated with a susceptible E. coli strain. The formation of plaques indicates that the recombinant Gp11 has successfully complemented the genetic defect, resulting in the assembly of infectious phage particles.[1]

Visualization of T4 Gp11 Function

Caption: Role of Gp11 in T4 baseplate assembly and host cell attachment.

Staphylococcal Phage ΦNM1 Gp11: An Inhibitor of Host Cell Division

In contrast to the structural role of its T4 counterpart, Gp11 from the Staphylococcus aureus phage ΦNM1 is a small membrane protein that acts as a potent inhibitor of host cell division, facilitating phage replication.[4]

Discovery and Characterization

The inhibitory function of ΦNM1 Gp11 was discovered through a comprehensive screening of early-gene products from this phage for their effects on S. aureus growth.[4] Overexpression of Gp11 was found to be the most potent inhibitor of bacterial growth among the screened proteins.[4]

Quantitative Data Summary

While specific binding affinities and precise levels of lipid II reduction are not yet fully quantified in publicly available literature, the functional consequences of Gp11 expression are significant.

| Observation | Effect | Reference |

| Gp11 Overexpression | Inhibition of S. aureus growth and alteration of cell morphology. | [4] |

| Infection with ΦNM1Δgp11 | Significant increase in lipid II production in S. aureus. | [4][5] |

Mechanism of Action

ΦNM1 Gp11 disrupts the process of cell division in S. aureus by targeting two essential host proteins: MurG and DivIC.[4][5]

-

Interaction with MurG: Gp11 interacts with MurG, a key enzyme in the peptidoglycan biosynthesis pathway. This interaction inhibits the production of lipid II, a crucial precursor for cell wall synthesis.[4][5]

-

Interaction with DivIC: Gp11 also interacts with DivIC, a protein involved in the recruitment of the cell division machinery. This interaction disrupts the proper localization of the divisome complex.[4]

The dual targeting of both peptidoglycan synthesis and cell division machinery by Gp11 represents an efficient strategy for the phage to take control of the host cell and redirect its resources towards viral replication.

Experimental Protocols

The interactions between Gp11 and its host targets were identified using a bacterial two-hybrid system.

Protocol:

-

Vector Construction: The gene for the "bait" protein (Gp11) is cloned into a vector that fuses it to one domain of a bacterial adenylate cyclase (e.g., the T25 fragment). The genes for the "prey" proteins (a library of essential S. aureus genes) are cloned into a second vector, fusing them to the other domain of the adenylate cyclase (e.g., the T18 fragment).

-

Co-transformation: The bait and prey plasmids are co-transformed into an E. coli reporter strain that lacks its own adenylate cyclase gene but contains a reporter gene (e.g., lacZ or HIS3) under the control of a cAMP-dependent promoter.

-

Interaction Detection: If the bait and prey proteins interact, the two domains of the adenylate cyclase are brought into close proximity, leading to the production of cAMP. This, in turn, activates the expression of the reporter gene, which can be detected by a colorimetric assay (for lacZ) or by growth on a selective medium (for HIS3).

The effect of Gp11 on lipid II synthesis can be assessed by quantifying the levels of lipid II in S. aureus cells expressing the protein.

Protocol:

-

Gp11 Expression: S. aureus cultures carrying an inducible Gp11 expression plasmid are grown to mid-log phase, and Gp11 expression is induced.

-

Lipid Extraction: Lipids are extracted from the bacterial cells using a suitable solvent system (e.g., a chloroform/methanol mixture).

-

Lipid II Quantification: The extracted lipids are separated by high-performance liquid chromatography (HPLC), and the amount of lipid II is quantified by mass spectrometry (MS). A significant reduction in the lipid II peak in the Gp11-expressing cells compared to control cells indicates inhibition of its synthesis.

Visualization of ΦNM1 Gp11 Signaling Pathway

Caption: Mechanism of ΦNM1 Gp11-mediated inhibition of host cell division.

Conclusion

The term "bacteriophage Gp11" highlights the diversity of viral strategies, representing both a critical structural element for phage T4 and a potent regulatory inhibitor for phage ΦNM1. A clear understanding of the specific context is crucial when encountering this designation in the literature. The detailed characterization and experimental investigation of both Gp11 proteins not only advance our fundamental knowledge of bacteriophage biology but also present potential avenues for the development of novel antibacterial strategies and tools for synthetic biology. Further research into the quantitative aspects of their interactions and the precise molecular details of their mechanisms will undoubtedly unveil new insights into the intricate world of phage-host relationships.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. researchgate.net [researchgate.net]

- 3. "Structure of the bacteriophage T4 baseplate" by Petr Gennadievich Leiman [docs.lib.purdue.edu]

- 4. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phage protein Gp11 blocks Staphylococcus aureus cell division by inhibiting peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Bacteriophage T4 Gp11: A Core Component of the Cell-Puncturing Device

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the sequence, structure, and function of the Gp11 protein from Enterobacteria phage T4. Gp11 is a critical component of the phage's baseplate, playing a pivotal role in the assembly and function of the viral tail, which is essential for host cell recognition and infection.

Introduction

Bacteriophage T4, a member of the Myoviridae family, possesses a complex contractile tail that terminates in a hexagonal baseplate. This baseplate is a sophisticated molecular machine responsible for recognizing the host cell, attaching to its surface, and triggering the injection of the phage's genetic material. The Gp11 protein is a key structural element of the baseplate wedges, which are the building blocks of the hexagonal baseplate. Gp11's primary function is to connect the short tail fibers (STFs), composed of Gp12, to the main body of the baseplate, thereby facilitating the irreversible attachment of the phage to the host bacterium.

Gp11 Protein Sequence and Physicochemical Properties

The Gp11 protein of Enterobacteria phage T4 is encoded by gene 11 of the phage genome. Its sequence information and key physicochemical properties are summarized below.

Amino Acid Sequence

The full-length amino acid sequence of Gp11 can be accessed from the UniProt database under the accession number P10929.[1]

Physicochemical Properties

The theoretical molecular weight and isoelectric point of the Gp11 monomer have been calculated using the ExPASy ProtParam tool.[2][3][4][5][6] The experimentally observed form of Gp11 is a homotrimer.

| Parameter | Value | Reference |

| UniProt Accession | P10929 | [1] |

| Amino Acid Residues | 219 | [1] |

| Theoretical Molecular Weight (Monomer) | 23,707 Da | [1] |

| Theoretical Isoelectric Point (pI) | 4.63 | Calculated using ExPASy ProtParam |

| Quaternary Structure | Homotrimer | [1] |

Structural Analysis of Gp11

The three-dimensional structure of Gp11 has been elucidated through X-ray crystallography, revealing a complex and elegant architecture that is central to its function within the baseplate.

Domain Organization

The Gp11 monomer is organized into three distinct domains:[1]

-

N-terminal Domain: This domain is primarily alpha-helical and is involved in the trimerization of Gp11.

-

"Finger" Domain: This central domain adopts a beta-sheet-rich fold and is crucial for the interaction with Gp10.

-

C-terminal Domain: This domain contributes to the overall stability of the trimer and is involved in interactions with the short tail fibers (Gp12).

Quaternary Structure

In its functional state, Gp11 exists as a homotrimer. The three monomers assemble in a way that the "finger" domains of each subunit collectively form a clamp-like structure. This clamp is responsible for binding to a trimer of Gp10, another essential baseplate protein.

Interaction with Gp10

Role in the T4 Baseplate Assembly Pathway

The assembly of the bacteriophage T4 tail is a highly orchestrated process involving three independent pathways: head, tail, and long tail fibers. The baseplate is a key sub-assembly of the tail. The formation of the hexagonal baseplate proceeds through the assembly of six wedge structures around a central hub.

The assembly of each wedge is a sequential process, and the incorporation of the Gp10/Gp11 complex is a critical step. The current model suggests that Gp10 first interacts with Gp7, a core component of the wedge. Subsequently, the Gp11 trimer binds to the Gp10 trimer, forming a stable intermediate. This complex then serves as a platform for the attachment of the short tail fibers (Gp12).

Below is a logical diagram representing the simplified assembly pathway of a single T4 baseplate wedge, highlighting the central role of Gp11.

Experimental Protocols

This section outlines the general methodologies employed for the production and structural characterization of Gp11. It should be noted that detailed, step-by-step protocols are often specific to the laboratory and may require optimization.

Recombinant Expression and Purification of Gp11

A common approach for obtaining pure Gp11 for structural and functional studies involves its recombinant expression in Escherichia coli.

Objective: To produce and purify recombinant Gp11 protein.

Methodology:

-

Gene Cloning: The gene encoding Gp11 is amplified from the bacteriophage T4 genome via PCR and cloned into a suitable bacterial expression vector, such as a pET vector. This often includes the addition of an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. Expression conditions such as temperature, IPTG concentration, and induction time are optimized to maximize the yield of soluble protein.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is typically achieved through sonication or high-pressure homogenization.

-

Purification:

-

Initial Clarification: The cell lysate is centrifuged to remove insoluble cell debris.

-

Affinity Chromatography (if tagged): If an affinity tag was used, the clarified lysate is passed over a resin with high affinity for the tag (e.g., Ni-NTA resin for His-tagged proteins). The bound protein is then eluted with a high concentration of an appropriate competing molecule (e.g., imidazole).

-

Hydroxyapatite Chromatography: As has been reported for Gp11, hydroxyapatite chromatography can be a key purification step. The protein is loaded onto the column in a low phosphate buffer and eluted with a phosphate gradient.

-

Size-Exclusion Chromatography: As a final polishing step, the partially purified protein is subjected to size-exclusion chromatography to separate Gp11 trimers from any remaining contaminants and aggregates.

-

X-ray Crystallography for Structure Determination

The atomic structure of Gp11 was determined by X-ray crystallography. The general workflow for this process is outlined below.

Objective: To determine the three-dimensional structure of Gp11 at atomic resolution.

Methodology:

-

Crystallization Screening: Purified, concentrated Gp11 is subjected to high-throughput crystallization screening. This involves mixing the protein solution with a wide array of crystallization cocktails containing different precipitants, buffers, and additives, using techniques such as sitting-drop or hanging-drop vapor diffusion.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein and crystallization reagents, as well as other parameters like temperature, to obtain large, well-diffracting single crystals. While specific conditions for Gp11 are not detailed in readily available literature, a typical starting point would involve screening against commercially available sparse-matrix screens.

-

Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.

-

Structure Solution and Refinement: The diffraction data are processed to determine the space group and unit cell dimensions. The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD). The resulting electron density map is used to build an atomic model of Gp11, which is then refined against the experimental data to yield the final structure. Statistics for data collection and refinement for the Gp11 structure (PDB ID: 1K28) would typically be found in the associated publication; however, a detailed publication for this specific PDB entry is not immediately apparent.

Conclusion and Future Directions

The Gp11 protein of bacteriophage T4 is a well-characterized structural component of the viral baseplate. Its homotrimeric structure and its interaction with Gp10 are fundamental to the assembly of the baseplate wedges and the attachment of the short tail fibers. While its sequence and structure are well-understood, further research could provide deeper insights into the dynamics of its interactions within the baseplate during the infection process. Specifically, quantitative measurements of the binding affinities between Gp11 and its partners, Gp10 and Gp12, would provide a more complete picture of the energetics of baseplate assembly. Furthermore, a more detailed understanding of the conformational changes that Gp11 undergoes during the transition of the baseplate from its "high-energy" to "low-energy" state could open new avenues for the development of novel antibacterial agents that target viral assembly and function.

References

- 1. uniprot.org [uniprot.org]

- 2. Expasy - Compute pI/Mw tool [web.expasy.org]

- 3. Expasy - ProtParam [web.expasy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. google.com [google.com]

- 7. Evolution of bacteriophage tails: Structure of T4 gene product 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Homologs of Gp11 Protein in Other Bacteriophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriophage Gp11 and its functional analogs are critical components of the phage tail assembly, playing a pivotal role in host recognition and infection. In the archetypal Myovirus, bacteriophage T4, Gp11 is a baseplate protein that acts as an adaptor, connecting the short tail fibers (STFs), composed of Gp12, to the baseplate hub. This connection is essential for the irreversible binding of the phage to the host cell surface, triggering the conformational changes that lead to DNA injection. Understanding the diversity, structure, and function of Gp11 homologs and functional analogs across different bacteriophage families is crucial for advancing phage-based therapeutics, diagnostics, and synthetic biology applications. This technical guide provides a comprehensive overview of Gp11 homologs, their identification, and characterization, with a focus on data presentation, detailed experimental protocols, and visual representations of key biological processes.

Gp11 and its Functional Analogs: A Comparative Overview

The term "Gp11" is not universally conserved across all bacteriophage families, and proteins with similar functions may have different names and evolutionary origins. Therefore, it is more accurate to discuss "functional analogs" of T4 Gp11, particularly when comparing phages with distinct tail architectures such as Myoviruses, Siphoviruses, and Podoviruses.

Quantitative Data Summary

The following tables summarize the available quantitative data for Gp11 and its known or putative functional analogs in selected bacteriophages. It is important to note that comprehensive quantitative data, especially on binding affinities and precise sequence identities of functional analogs across a wide range of phages, is not always readily available in the literature.

| Phage (Family) | Protein Name | Function | Size (Amino Acids) | Size (kDa) | Oligomeric State | Structural Features |

| Enterobacteria phage T4 (Myoviridae) | Gp11 | Connects short tail fibers (Gp12) to the baseplate hub. | 219 | ~25 | Trimer | N-terminal domain, "finger" domain, C-terminal domain |

| Enterobacteria phage T4 (Myoviridae) | Gp10 | Baseplate wedge protein, interacts with Gp11. | 492 | ~55 | Trimer | Similar folding motif to Gp11 and Gp12 |

| Shigella podophage HRP29 (Podoviridae) | Gp39 | Adapter protein, functional analog of T7 Gp11. | Not specified | Not specified | Likely Trimer | α-helix bundle, fiber dock domain, C-terminal embracing helix |

| Enterobacteria phage T7 (Podoviridae) | Gp11 | Tail protein, part of the tail knob complex. | Not specified | Not specified | Not specified | Forms a complex with Gp12 |

| Staphylococcus phage phi812 (Myoviridae) | Gp119 | Tripod protein with putative receptor binding function. | Not specified | Not specified | Trimer | Forms inner and outer tripods on the baseplate arm |

| Bacteriophage ϕ29 (Podoviridae) | gp11 | Lower collar protein, forms a 12-fold symmetric funnel-shaped structure. | 293 | ~33 | Dodecamer | Long anti-parallel β-strands forming a tube-like β-barrel |

Note: Data for many functional analogs is incomplete and requires further experimental validation.

| Interacting Proteins | Phage | Binding Affinity (Kd) | Experimental Method |

| Gp11 - Gp10 | T4 | Not specified | Yeast Two-Hybrid, Co-immunoprecipitation |

| Gp11 - Gp12 (STF) | T4 | Not specified | In vitro complementation assays |

| Gp39 (T7 Gp11 homolog) - Gp35 (portal protein) | HRP29 | Not specified | Cryo-EM structural analysis |

Note: Quantitative binding affinity data for these interactions is scarce in publicly available literature.

Key Biological Pathways and Workflows

T4 Baseplate Assembly Pathway

The assembly of the bacteriophage T4 baseplate is a complex, sequential process involving numerous gene products. Gp11 is incorporated into the baseplate wedges, which then assemble around a central hub.

Caption: Sequential assembly pathway of the bacteriophage T4 baseplate.

Generalized Workflow for Identifying Gp11 Functional Analogs

Identifying functional analogs of Gp11 in diverse bacteriophages requires a multi-pronged approach combining bioinformatics, genetics, and biochemical/structural methods.

Caption: A generalized workflow for the identification and characterization of Gp11 functional analogs.

Host Recognition Signaling Pathway

The binding of the long tail fibers (LTFs) to the host cell receptor initiates a signaling cascade that is transmitted through the baseplate, leading to the deployment of the short tail fibers (STFs) and subsequent DNA injection.

Caption: Signaling pathway for host recognition and infection initiation in T4-like phages.

Experimental Protocols

Protein Expression and Purification of Gp11 and its Analogs

Objective: To obtain pure, functional protein for biochemical and structural studies.

Methodology:

-

Cloning: The gene encoding the Gp11 homolog is amplified by PCR from phage genomic DNA and cloned into an expression vector (e.g., pET series) with an N-terminal or C-terminal affinity tag (e.g., 6x-His tag, MBP-tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of the eluting agent (e.g., 250 mM imidazole).

-

Size-Exclusion Chromatography (SEC): For higher purity and to isolate the correct oligomeric state, the eluted protein is further purified by SEC. The protein is loaded onto a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer. Fractions containing the purified protein are collected and analyzed by SDS-PAGE.

-

Concentration and Storage: The purified protein is concentrated using a centrifugal filter unit and stored at -80°C in a buffer containing a cryoprotectant (e.g., 10% glycerol).

In Vitro Complementation Assay

Objective: To functionally test the activity of a purified Gp11 analog by its ability to rescue the assembly of a phage mutant lacking the corresponding gene.

Methodology:

-

Preparation of Mutant Phage Lysate: An E. coli host is infected with a phage mutant defective in the Gp11 analog gene (e.g., an amber mutant in a non-suppressing host). The cells are lysed, and the lysate containing incomplete phage particles is collected.

-

Complementation Reaction: The mutant phage lysate is incubated with the purified Gp11 analog protein. The reaction mixture should also contain other necessary components for phage assembly, which may be present in the lysate or added exogenously.

-

Plaque Assay: After incubation, the reaction mixture is serially diluted and plated with a permissive host bacterium in a soft agar overlay. The plates are incubated overnight to allow for the formation of plaques.

-

Analysis: The number of plaque-forming units (PFUs) in the complemented sample is compared to a negative control (mutant lysate without the purified protein). A significant increase in the PFU count indicates that the purified protein is functional and can complement the genetic defect.

Cryo-Electron Microscopy (Cryo-EM) of Baseplate Complexes

Objective: To determine the high-resolution structure of the baseplate complex containing the Gp11 analog.

Methodology:

-

Sample Preparation: The purified baseplate complex (or the entire virion) is applied to a glow-discharged cryo-EM grid (e.g., a holey carbon grid).

-

Vitrification: The grid is blotted to remove excess liquid and then rapidly plunged into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving it in a near-native state.

-

Data Collection: The vitrified grid is transferred to a cryo-electron microscope. A large dataset of images is collected automatically at different tilt angles.

-

Image Processing: The raw images are processed to correct for motion and to pick individual particle projections. These projections are then classified into different views and used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the baseplate complex is built into the 3D density map using molecular modeling software. The model is then refined to fit the map and to have good stereochemistry.

Conclusion

The study of Gp11 and its functional analogs is a rapidly evolving field. While significant progress has been made in understanding the structure and function of these proteins in model systems like bacteriophage T4, much remains to be discovered about their diversity and mechanisms of action in the vast and largely unexplored world of bacteriophages. The experimental approaches outlined in this guide provide a framework for researchers to identify and characterize these critical components of the phage infection machinery. A deeper understanding of Gp11 and its analogs will undoubtedly contribute to the development of novel and effective phage-based technologies for a wide range of applications in medicine and biotechnology.

A Technical Guide to the Interaction of Phage Protein Gp11 with Host Cell Proteins in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the bacteriophage ΦNM1 protein Gp11 and essential host cell proteins in Staphylococcus aureus. The content herein is curated for researchers and professionals engaged in antibacterial drug discovery and the study of phage biology. This document details the functional consequences of these interactions, outlines the experimental methodologies for their characterization, and presents the involved biological pathways.

Executive Summary

Bacteriophages, as natural predators of bacteria, offer a promising avenue for the development of novel antimicrobial agents. A critical aspect of their life cycle involves the strategic manipulation of host cellular machinery. The Staphylococcus aureus phage ΦNM1 employs its early gene product, Gp11, to arrest host cell growth and division. This is achieved through direct interaction with two key host proteins: MurG and DivIC. Gp11's engagement with these proteins disrupts peptidoglycan (PG) biosynthesis and interferes with the cell division process, ultimately leading to the cessation of bacterial proliferation. Understanding the intricacies of these interactions provides a foundation for the development of targeted antibacterial therapeutics.

Gp11-Host Protein Interactions and Functional Outcomes

The interaction of Gp11 with S. aureus proteins MurG and DivIC is a prime example of a phage-encoded protein evolving to target crucial nodes in host cell physiology. These interactions effectively halt bacterial replication, creating a favorable environment for phage propagation.

Quantitative Data Summary

The following table summarizes the key interacting proteins and the functional consequences of their interaction with Gp11.

| Phage Protein | Host Interacting Protein | Host Organism | Functional Consequence of Interaction |

| Gp11 | MurG | Staphylococcus aureus | Inhibition of Lipid II production, leading to disruption of peptidoglycan (PG) biosynthesis. |

| Gp11 | DivIC | Staphylococcus aureus | Disruption of the recruitment of the divisome complex protein FtsW, leading to blocked cell division. |

Signaling and Biosynthetic Pathways Targeted by Gp11

Gp11's mechanism of action involves the simultaneous disruption of two interconnected cellular processes in S. aureus: peptidoglycan synthesis and cell division.

Inhibition of Peptidoglycan Synthesis

Gp11 interacts with MurG, an essential enzyme in the final intracellular step of peptidoglycan synthesis. This interaction inhibits the production of Lipid II, a critical precursor for the bacterial cell wall. The delocalization of MurG by Gp11 likely contributes to this functional disruption.

Caption: Interaction of Gp11 with MurG, inhibiting peptidoglycan synthesis.

Disruption of Cell Division

Concurrently, Gp11 targets DivIC, a key component of the bacterial divisome. The divisome is a complex of proteins required for cytokinesis. By interacting with DivIC, Gp11 disrupts the proper localization and recruitment of FtsW, another essential protein for cell division, thereby halting the process.

Caption: Gp11 interaction with DivIC disrupts divisome assembly.

Experimental Protocols

The identification and characterization of the Gp11-MurG and Gp11-DivIC interactions were accomplished through a combination of genetic and biochemical assays. The following sections provide detailed methodologies for key experiments.

Bacterial Two-Hybrid (B2H) System for Screening Protein Interactions

The bacterial two-hybrid system is a powerful in vivo method to screen for protein-protein interactions.

Principle: This system utilizes the reconstitution of a signaling cascade, typically leading to the activation of a reporter gene, when two proteins of interest interact. In the case of Gp11, a library of essential S. aureus genes was screened for interaction partners.

Detailed Protocol:

-

Vector Construction:

-

Clone the gp11 gene into a "bait" vector, fusing it to a DNA-binding domain (e.g., the λ cI repressor).

-

Construct a "prey" library by cloning essential genes from S. aureus into a prey vector, fusing them to an activation domain (e.g., the α-subunit of RNA polymerase).

-

-

Transformation:

-

Co-transform a suitable E. coli reporter strain with the bait plasmid and the prey library plasmids.

-

-

Screening:

-

Plate the transformed cells on a selective medium that requires the activation of a reporter gene (e.g., lacZ or an antibiotic resistance gene) for growth.

-

Only cells containing interacting bait and prey proteins will grow, forming colonies.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the prey plasmids to identify the host proteins that interact with Gp11.

-

Caption: Workflow for Bacterial Two-Hybrid (B2H) screening.

CRISPRi Hypersensitivity Assay

CRISPR interference (CRISPRi) can be used to validate the functional significance of the identified protein interactions.

Principle: By repressing the expression of the host target genes (MurG and DivIC) using CRISPRi, the cells become hypersensitive to the inhibitory effects of Gp11, confirming that Gp11's activity is dependent on these specific host proteins.

Detailed Protocol:

-

Strain Construction:

-

Engineer S. aureus strains expressing a catalytically inactive Cas9 (dCas9).

-

Introduce plasmids expressing single guide RNAs (sgRNAs) targeting the murG and divIC genes.

-

Induce the expression of Gp11 in these strains.

-

-

Growth Analysis:

-

Monitor the growth of the engineered strains in the presence and absence of Gp11 induction.

-

Compare the growth curves to control strains (e.g., expressing a non-targeting sgRNA).

-

-

Data Interpretation:

-

A significant growth defect in the strains with repressed murG or divIC upon Gp11 expression, compared to controls, confirms that Gp11's inhibitory effect is mediated through its interaction with these proteins.

-

Conclusion and Future Directions

The elucidation of the Gp11-MurG and Gp11-DivIC interactions in Staphylococcus aureus provides a detailed molecular snapshot of a phage's strategy to overcome its host. This knowledge presents a tangible opportunity for the development of novel antibacterial agents. Small molecules or peptidomimetics designed to mimic the inhibitory action of Gp11 on MurG or DivIC could represent a new class of antibiotics. Future research should focus on the high-resolution structural determination of the Gp11-MurG and Gp11-DivIC complexes to facilitate structure-based drug design. Furthermore, exploring the prevalence of Gp11 homologues in other bacteriophages could reveal a conserved mechanism of host takeover, broadening the potential for therapeutic applications.

Gp11: A Phage-Derived Inhibitor of Peptidoglycan Synthesis and its Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial strategies. One promising avenue lies in the exploitation of bacteriophage-encoded proteins that have evolved to inhibit essential bacterial processes. This technical guide provides an in-depth analysis of Gp11, a protein encoded by a Staphylococcus aureus phage, which has been identified as a potent inhibitor of peptidoglycan biosynthesis. Gp11 exerts its antibacterial effect through a dual-targeting mechanism, interacting with two key proteins in the peptidoglycan synthesis and cell division pathways: MurG and DivIC. By disrupting the function of these essential proteins, Gp11 effectively blocks the production of the critical peptidoglycan precursor, Lipid II, leading to impaired cell wall synthesis and ultimately, bacterial cell death. This guide details the molecular mechanisms of Gp11 action, presents quantitative data on its interactions and inhibitory effects, provides detailed experimental protocols for its study, and discusses its potential as a novel therapeutic agent.

Introduction: The Peptidoglycan Synthesis Pathway as an Antibacterial Target

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The intricate and highly conserved biosynthetic pathway of peptidoglycan has long been a successful target for antibiotics, most notably the β-lactams. However, the widespread emergence of resistance to these and other antibiotics has created an urgent need for new drugs that target different steps in this essential pathway.

Bacteriophages, as natural predators of bacteria, have evolved a diverse arsenal of proteins to hijack and disrupt host cell machinery. These phage-encoded proteins represent a rich and largely untapped resource for the discovery of novel antibacterial agents. This guide focuses on Gp11, a small membrane protein from a Staphylococcus aureus phage, which has been shown to be a powerful inhibitor of peptidoglycan synthesis.

The Dual-Targeting Mechanism of Gp11

Recent research has elucidated the specific molecular mechanism by which Gp11 inhibits peptidoglycan synthesis in Staphylococcus aureus. Gp11 employs a sophisticated strategy of simultaneously targeting two essential host proteins:

-

MurG: A glycosyltransferase responsible for the final intracellular step in the synthesis of Lipid II, the lipid-linked disaccharide-pentapeptide precursor of peptidoglycan. MurG catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Lipid I.

-

DivIC: A component of the divisome, the protein complex that governs bacterial cell division. DivIC is crucial for the recruitment of other essential division proteins to the septum, the site of new cell wall synthesis during cell division.

The interaction of Gp11 with MurG directly inhibits the enzymatic activity of the latter, leading to a significant reduction in the production of Lipid II.[1] Concurrently, the binding of Gp11 to DivIC disrupts the localization and function of the divisome, further impeding the incorporation of new peptidoglycan precursors into the growing cell wall.[1] This dual-targeting approach ensures a highly effective blockade of peptidoglycan synthesis, ultimately leading to cell division defects and bacterial death.

Signaling Pathway of Gp11 Inhibition

The following diagram illustrates the key interactions and consequences of Gp11 expression in Staphylococcus aureus.

Caption: Gp11 inhibits peptidoglycan synthesis by targeting MurG and DivIC.

Quantitative Analysis of Gp11 Activity

The inhibitory effects of Gp11 on peptidoglycan synthesis and its interactions with MurG and DivIC have been quantified through various experimental approaches. The following table summarizes key quantitative data from studies on Gp11.

| Parameter | Method | Result | Reference |

| Gp11-MurG Interaction | Bacterial Two-Hybrid (B2H) Assay | Positive interaction detected | [1] |

| Gp11-DivIC Interaction | Bacterial Two-Hybrid (B2H) Assay | Positive interaction detected | [1] |

| Effect on Lipid II Production | Western Blot Analysis of Lipid II | Significant reduction in Lipid II levels upon Gp11 expression | [1] |

| Cellular Consequence | CRISPRi Hypersensitivity Assay | Increased sensitivity of S. aureus to Gp11 expression upon knockdown of murG or divIC | [1] |

| Phenotypic Effect | Microscopy | Cell division defects and altered cell morphology in Gp11-expressing S. aureus | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of Gp11.

Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction

This protocol is adapted for studying protein-protein interactions in Staphylococcus aureus.

Objective: To determine if Gp11 physically interacts with MurG and DivIC in vivo.

Principle: The B2H system is based on the reconstitution of a split adenylate cyclase (CyaA) from Bordetella pertussis in E. coli. The two proteins of interest are fused to two different, non-functional fragments of CyaA (T18 and T25). If the proteins interact, the T18 and T25 fragments are brought into proximity, restoring CyaA activity and leading to the production of cyclic AMP (cAMP). cAMP then activates the expression of a reporter gene, such as lacZ, which can be detected by a colorimetric assay.

Materials:

-

E. coli BTH101 (cya-) strain

-

pKT25 and pUT18C vectors

-

Genes of interest (gp11, murG, divIC) cloned into the B2H vectors

-

LB agar plates supplemented with ampicillin (100 µg/mL), kanamycin (50 µg/mL), and X-Gal (40 µg/mL)

-

LB broth

-

Competent E. coli BTH101 cells

Procedure:

-

Vector Construction:

-

Clone the gp11 gene into the pKT25 vector to create a T25-Gp11 fusion.

-

Clone the murG and divIC genes separately into the pUT18C vector to create MurG-T18 and DivIC-T18 fusions.

-

-

Transformation:

-

Co-transform competent E. coli BTH101 cells with the pKT25-Gp11 plasmid and either the pUT18C-MurG or pUT18C-DivIC plasmid.

-

As negative controls, co-transform with empty vectors or vectors expressing non-interacting proteins.

-

-

Plating and Incubation:

-

Plate the transformed cells on LB agar plates containing ampicillin, kanamycin, and X-Gal.

-

Incubate the plates at 30°C for 24-48 hours.

-

-

Analysis:

-

Observe the color of the colonies. Blue colonies indicate a positive interaction between the two fusion proteins, leading to the production of β-galactosidase and the cleavage of X-Gal. White colonies indicate no interaction.

-

CRISPRi-mediated Gene Knockdown and Hypersensitivity Assay

This protocol describes the use of CRISPR interference (CRISPRi) to assess the essentiality of Gp11's targets.

Objective: To confirm that the inhibitory effect of Gp11 is dependent on the presence of MurG and DivIC.

Principle: CRISPRi utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single guide RNA (sgRNA) to bind to a specific DNA target, thereby blocking transcription of the target gene. By knocking down the expression of murG or divIC, the cells become more sensitive to further inhibition of the peptidoglycan synthesis pathway. If Gp11 targets these proteins, the cells with reduced levels of MurG or DivIC will exhibit increased sensitivity to Gp11 expression.

Materials:

-

S. aureus strain expressing dCas9

-

Plasmids for expressing sgRNAs targeting murG and divIC

-

Plasmid for inducible expression of gp11

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Inducers (e.g., anhydrotetracycline for dCas9/sgRNA expression, IPTG for Gp11 expression)

-

96-well plates

-

Plate reader

Procedure:

-

Strain Construction:

-

Introduce the dCas9 expression system into the desired S. aureus strain.

-

Transform the dCas9-expressing strain with plasmids encoding sgRNAs targeting murG or divIC.

-

Introduce a plasmid for the inducible expression of gp11 into the sgRNA-expressing strains.

-

-

Growth Assay:

-

Grow the engineered S. aureus strains overnight in TSB.

-

Dilute the overnight cultures into fresh TSB in a 96-well plate.

-

Create a matrix of inducer concentrations to titrate the knockdown of the target gene and the expression of Gp11.

-

Incubate the plate at 37°C with shaking in a plate reader.

-

-

Data Analysis:

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over time.

-

Compare the growth curves of strains with knockdown of murG or divIC and induction of Gp11 to control strains (e.g., no knockdown, no Gp11 expression). A significant growth defect in the presence of both knockdown and Gp11 expression compared to controls indicates hypersensitivity.

-

Analysis of Lipid II Production

This protocol outlines a method for the extraction and semi-quantitative analysis of Lipid II.

Objective: To measure the effect of Gp11 expression on the cellular pool of Lipid II.

Principle: Lipid II is a lipid-linked precursor of peptidoglycan. Its levels can be assessed by extracting lipids from bacterial cells and then detecting Lipid II, often through methods that recognize its unique chemical structure. One common method involves labeling the pentapeptide of Lipid II and detecting it via Western blot.

Materials:

-

S. aureus strain with an inducible gp11 expression system

-

TSB

-

Inducer for Gp11 expression

-

Chloroform/methanol (1:1, v/v)

-

Biotin-D-Lysine (BDL)

-

S. aureus PBP4 (for labeling)

-

Streptavidin-HRP conjugate

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Induction and Cell Harvest:

-

Grow the S. aureus strain to mid-exponential phase.

-

Induce the expression of Gp11 for a defined period.

-

Harvest the cells by centrifugation.

-

-

Lipid Extraction:

-

Resuspend the cell pellet in a small volume of buffer.

-

Add an equal volume of chloroform/methanol (1:1) and vortex vigorously.

-

Centrifuge to separate the phases. The lipid-containing organic phase is at the bottom.

-

Carefully collect the organic phase.

-

-

Labeling and Detection:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a reaction buffer containing BDL and purified S. aureus PBP4. PBP4 will incorporate the BDL into the pentapeptide of Lipid II.

-

Incubate the reaction to allow for labeling.

-

Stop the reaction and run the samples on an SDS-PAGE gel.

-

Transfer the proteins and labeled lipids to a nitrocellulose membrane.

-

Probe the membrane with a streptavidin-HRP conjugate and detect the biotinylated Lipid II using a chemiluminescent substrate.

-

-

Quantification:

-

Quantify the band intensities corresponding to Lipid II using densitometry software.

-

Compare the Lipid II levels in Gp11-induced samples to uninduced controls.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical framework for investigating Gp11's function and a typical experimental workflow.

Caption: Logical framework for elucidating the function of Gp11.

Caption: A typical experimental workflow to investigate Gp11's function.

Gp11 as a Target for Drug Development

The discovery of Gp11's potent and specific mechanism of action against S. aureus highlights its potential as a starting point for the development of new antibacterial therapeutics. Several avenues for drug development can be envisioned:

-

Peptidomimetics: Designing small molecules that mimic the structure and function of Gp11's interaction domains with MurG and DivIC.

-

High-Throughput Screening: Using the Gp11-MurG and Gp11-DivIC interactions as a basis for high-throughput screening assays to identify small molecule inhibitors that disrupt these protein-protein interactions.

-

Phage Therapy: Engineering bacteriophages to express Gp11 or similar inhibitory proteins to enhance their lytic activity against pathogenic bacteria.

The dual-targeting nature of Gp11 is particularly attractive from a drug development perspective, as it may reduce the likelihood of resistance development compared to single-target inhibitors.

Conclusion

Gp11 represents a fascinating example of a phage-encoded protein that has evolved to efficiently shut down a critical bacterial pathway. Its ability to inhibit peptidoglycan synthesis through the simultaneous targeting of MurG and DivIC underscores the potential of bacteriophages as a source of novel antibacterial agents. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and for the development of new therapeutic strategies to combat antibiotic-resistant Staphylococcus aureus.

References

Unraveling the Enigmatic Gp11 Protein Family: A Structural Cornerstone in Bacteriophage Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Gp11 protein family, predominantly characterized in bacteriophages, represents a group of essential structural proteins. Despite being categorized as "uncharacterized" in broader protein family databases, extensive research on specific members, particularly in bacteriophage T4 and T7, has illuminated their critical role in the viral life cycle. This technical guide provides a comprehensive overview of the predicted function, structural characteristics, and assembly pathways involving the Gp11 family proteins. The primary function of these proteins is to act as a molecular adapter or hub, crucial for the proper assembly of the intricate tail and baseplate structures of bacteriophages. This role is fundamental for host recognition and subsequent genome injection. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways to serve as a valuable resource for researchers in virology, structural biology, and infectious disease.

Quantitative Data Summary

To facilitate a clear comparison of the key characteristics of well-studied Gp11 family members, the following table summarizes their quantitative data sourced from UniProt and the Protein Data Bank (PDB).

| Characteristic | Bacteriophage T4 Gp11 | Bacteriophage T7 Gp11 |

| UniProt ID | P17311 | P03746 |

| Gene Name | 11 | 11 |

| Organism | Enterobacteria phage T4 | Escherichia phage T7 |

| Sequence Length | 219 amino acids | 196 amino acids |

| Molecular Weight | 23,707 Da | 21,985 Da |

| Oligomeric State | Homotrimer | Homododecamer |

| PDB ID (Representative) | 1PDF | Not available as an isolated crystal structure |

| Predicted Function | Baseplate wedge protein; connects short tail fibers to the baseplate. | Tail tubular protein; acts as a gatekeeper/adaptor protein in the tail machinery. |

Predicted Function and Biological Role

The Gp11 family proteins are integral components of the bacteriophage tail assembly, a complex molecular machine responsible for host cell recognition and DNA delivery. Their function is primarily structural, providing a critical link in the assembly cascade.

In Bacteriophage T4 , Gp11 is a component of the baseplate wedge. It functions as a homotrimer and is essential for the attachment of the short tail fibers (composed of Gp12) to the baseplate. This connection is vital for the final stages of host cell recognition and irreversible binding. The Gp11 trimer interacts with the Gp10 trimer, forming a stable part of the wedge structure that ultimately assembles into the hexagonal baseplate.